molecular formula C14H13NO2 B7564318 N-methyl-4-phenoxybenzamide

N-methyl-4-phenoxybenzamide

Cat. No.: B7564318
M. Wt: 227.26 g/mol
InChI Key: NEHNXQATQXWGSW-UHFFFAOYSA-N
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Description

N-Methyl-4-phenoxybenzamide is a benzamide derivative characterized by a methyl group attached to the amide nitrogen and a phenoxy substituent at the para position of the benzoyl ring. Its molecular formula is C₁₅H₁₅NO₂ (molecular weight: 241.29 g/mol).

Properties

IUPAC Name

N-methyl-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-15-14(16)11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHNXQATQXWGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The table below compares key structural features and properties of N-methyl-4-phenoxybenzamide with similar benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₁₅H₁₅NO₂ 241.29 -N(CH₃), -OPh (para) High aromaticity, potential agrochemical applications
4-Methyl-N-(4-methylphenyl)benzamide C₁₅H₁₅NO 225.29 -N(Ph), -CH₃ (benzoyl para) Simpler structure; lower polarity
4-Amino-N-(4-methoxyphenyl)benzamide C₁₄H₁₄N₂O₂ 242.28 -NH₂ (benzoyl para), -OCH₃ (Ph) Increased polarity; fluorescence studies
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ 283.73 -Cl (Ph), -OCH₃, -CH₃ (benzoyl) Fluorescent metal sensing (Pb²⁺)
N-[(2-Fluorophenyl)methyl]-N-methyl-4-phenoxybenzamide C₂₁H₁₈FNO₂ 335.37 -F (ortho), -CH₂Ph (N-substituent) Enhanced lipophilicity

Key Observations :

  • Polarity and Solubility: The phenoxy group in this compound increases hydrophobicity compared to methoxy or amino substituents (e.g., 4-Amino-N-(4-methoxyphenyl)benzamide) . This may reduce aqueous solubility but enhance membrane permeability.
  • Steric Hindrance: Bulky substituents like the fluorophenylmethyl group in N-[(2-Fluorophenyl)methyl]-N-methyl-4-phenoxybenzamide introduce steric constraints, affecting binding interactions in biological systems .
Antiviral and Agrochemical Potential
  • highlights benzamides with chloro, methoxy, and cyano substituents exhibiting antiviral activity.
  • The methyl group on the amide nitrogen in this compound may enhance metabolic stability compared to non-alkylated analogues (e.g., 4-Amino-N-(4-methoxyphenyl)benzamide) .

Preparation Methods

Synthesis of 4-Phenoxybenzoyl Chloride

4-Phenoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to generate the corresponding acyl chloride. The reaction is typically conducted in anhydrous dichloromethane (DCM) or toluene at 60–80°C for 3–4 hours. Excess thionyl chloride ensures complete conversion, with the byproducts (SO₂ and HCl) removed under reduced pressure.

Reaction Conditions

  • Temperature : 60–80°C

  • Solvent : Dichloromethane

  • Reagent Ratio : 4-Phenoxybenzoic acid : SOCl₂ = 1:2.5 (mol/mol)

  • Yield : 85–92%

Amide Formation with Methylamine

The freshly prepared 4-phenoxybenzoyl chloride is reacted with methylamine in a polar aprotic solvent such as tetrahydrofuran (THF) or ethyl acetate. To mitigate side reactions, methylamine is often introduced as a 40% aqueous solution or in gaseous form. The mixture is stirred at 0–5°C to control exothermicity, followed by gradual warming to room temperature.

Optimization Parameters

  • Temperature : 0°C → 25°C (gradual)

  • Solvent : THF

  • Methylamine : 2.2 equivalents (to ensure complete acylation)

  • Yield : 70–78%

Table 1: Acid Chloride Method Optimization

ParameterOptimal ConditionImpact on Yield
SolventTHFMinimizes hydrolysis
Methylamine Equivalents2.2Reduces residual acid chloride
Temperature ControlGradual warmingPrevents decomposition

Coupling Reagent-Mediated Synthesis

Modern synthetic approaches employ coupling reagents such as N,N′-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to directly conjugate 4-phenoxybenzoic acid with methylamine. This method avoids the hazardous handling of acid chlorides and improves atom economy.

Mechanism and Procedure

The carboxylic acid is activated in situ by DIC and HOBt, forming an active ester intermediate that reacts efficiently with methylamine. This one-pot reaction is conducted under inert atmospheres to prevent reagent degradation.

Typical Protocol

  • Activation : 4-Phenoxybenzoic acid (1.2 mmol), DIC (1.8 mmol), and HOBt (1.8 mmol) are dissolved in DCM (20 mL) and stirred for 30 minutes at 25°C.

  • Coupling : Methylamine (1.68 mmol) is added dropwise, and the reaction proceeds for 12–18 hours.

  • Work-Up : The mixture is washed with 0.5 N NaOH and dilute HCl to remove unreacted reagents, followed by silica gel chromatography for purification.

Yield : 80–88%

Advantages Over Classical Methods

  • Safety : Eliminates toxic SOCl₂.

  • Purity : Reduces byproducts like HCl gas.

  • Scalability : Suitable for multi-gram synthesis.

Table 2: Coupling Reagent Performance Comparison

Reagent SystemReaction Time (h)Yield (%)Purity (%)
DIC/HOBt1288>95
DCC/HOAt108593

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness, scalability, and minimal waste. Continuous flow reactors and catalytic systems are employed to meet these demands.

Continuous Flow Reactor Design

A tubular flow reactor with segmented gas-liquid phases enhances mass transfer during the coupling reaction. Key parameters include:

  • Residence Time : 20–30 minutes

  • Temperature : 50°C

  • Pressure : 3–5 bar

  • Catalyst : Immobilized lipase (e.g., Candida antarctica Lipase B) for greener synthesis.

Productivity : 1.2 kg/L·h
Yield : 90–94%

Solvent Recycling and Waste Management

  • Solvent Recovery : Distillation reclaims >95% of DCM.

  • Byproduct Utilization : HCl gas is neutralized to produce ammonium chloride for agricultural use.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 300 MHz) :

    • δ 7.8–7.1 (m, 9H, Ar-H)

    • δ 3.1 (s, 3H, N-CH₃)

  • ¹³C NMR :

    • δ 167.2 (C=O)

    • δ 156.4 (O-C₆H₅)

    • δ 38.5 (N-CH₃)

Mass Spectrometry (GC-MS)

  • Molecular Ion Peak : m/z 241.3 (C₁₄H₁₃NO₂)

  • Fragmentation Pattern :

    • m/z 105 (C₆H₅CO⁺, base peak)

    • m/z 77 (C₆H₅⁺)

Table 3: Spectral Data Summary

TechniqueKey SignalsReference
¹H NMRδ 3.1 (s, N-CH₃)
¹³C NMRδ 167.2 (C=O)
GC-MSm/z 241.3 (M⁺)

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-alkylation yielding N,N-dimethyl derivatives.

  • Solution : Use of methylamine gas instead of aqueous solutions to control stoichiometry.

Hydrolysis of Acid Chloride

  • Issue : Moisture-induced degradation during storage.

  • Solution : Stabilization with molecular sieves and anhydrous storage .

Q & A

Q. How is this compound utilized in organic semiconductor development?

  • Methodological Answer : Its planar aromatic structure enables π-π stacking in thin films. Characterization via:
  • Cyclic Voltammetry : Measures HOMO/LUMO levels for charge transport efficiency .
  • AFM Morphology Studies : Correlates film roughness (Ra < 5 nm) with device performance .

Q. What in vitro assays evaluate its potential as a kinase inhibitor?

  • Methodological Answer : Use ADP-Glo™ kinase assays to measure ATP consumption. IC₅₀ values are benchmarked against staurosporine, with dose-response curves (0.1–100 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-4-phenoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-methyl-4-phenoxybenzamide

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